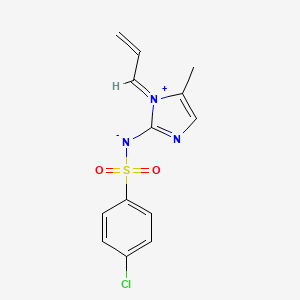![molecular formula C20H20Br2O4 B14470328 4,4'-[Hexane-1,6-diylbis(oxy)]bis(3-bromobenzaldehyde) CAS No. 65693-91-6](/img/structure/B14470328.png)
4,4'-[Hexane-1,6-diylbis(oxy)]bis(3-bromobenzaldehyde)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-[Hexane-1,6-diylbis(oxy)]bis(3-bromobenzaldehyde) is an organic compound characterized by the presence of two bromobenzaldehyde groups connected via a hexane-1,6-diylbis(oxy) linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[Hexane-1,6-diylbis(oxy)]bis(3-bromobenzaldehyde) typically involves the reaction of 3-bromobenzaldehyde with 1,6-dibromohexane in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism where the bromine atoms are replaced by the aldehyde groups. The reaction conditions often include the use of a solvent such as ethanol and a base like sodium ethoxide to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4,4’-[Hexane-1,6-diylbis(oxy)]bis(3-bromobenzaldehyde) can undergo various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4,4’-[Hexane-1,6-diylbis(oxy)]bis(3-bromobenzoic acid)
Reduction: 4,4’-[Hexane-1,6-diylbis(oxy)]bis(3-bromobenzyl alcohol)
Substitution: 4,4’-[Hexane-1,6-diylbis(oxy)]bis(3-substituted-benzaldehyde)
Scientific Research Applications
4,4’-[Hexane-1,6-diylbis(oxy)]bis(3-bromobenzaldehyde) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4,4’-[Hexane-1,6-diylbis(oxy)]bis(3-bromobenzaldehyde) depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atoms and aldehyde groups play a crucial role in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 4,4’-[Hexane-1,6-diylbis(oxy)]bisbenzonitrile
- 4,4’-[Hexane-1,6-diylbis(oxy)]dibenzonitrile
- 4,4’-[Hexane-1,6-diylbis(oxy)]dibenzamide
Uniqueness
4,4’-[Hexane-1,6-diylbis(oxy)]bis(3-bromobenzaldehyde) is unique due to the presence of bromine atoms and aldehyde groups, which confer distinct chemical reactivity and potential biological activity. Its structural features make it a versatile compound for various applications in research and industry.
Properties
CAS No. |
65693-91-6 |
|---|---|
Molecular Formula |
C20H20Br2O4 |
Molecular Weight |
484.2 g/mol |
IUPAC Name |
3-bromo-4-[6-(2-bromo-4-formylphenoxy)hexoxy]benzaldehyde |
InChI |
InChI=1S/C20H20Br2O4/c21-17-11-15(13-23)5-7-19(17)25-9-3-1-2-4-10-26-20-8-6-16(14-24)12-18(20)22/h5-8,11-14H,1-4,9-10H2 |
InChI Key |
CIAXFYHSYPKNKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C=O)Br)OCCCCCCOC2=C(C=C(C=C2)C=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


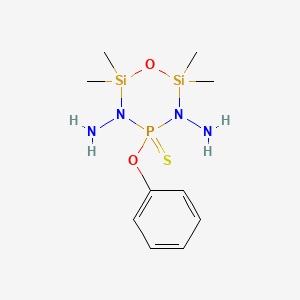

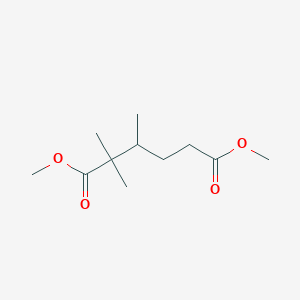
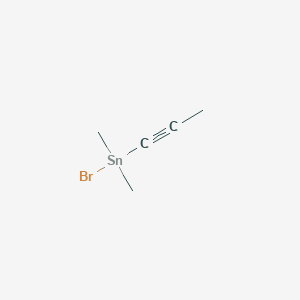
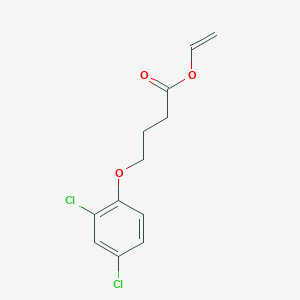
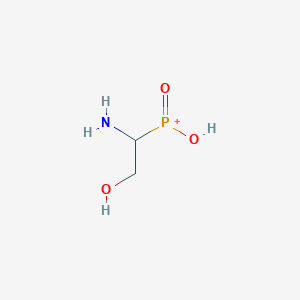
![3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylbutanal](/img/structure/B14470281.png)
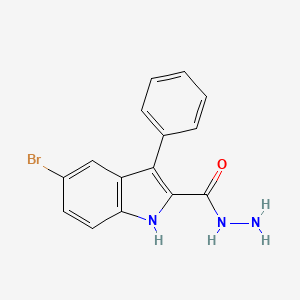
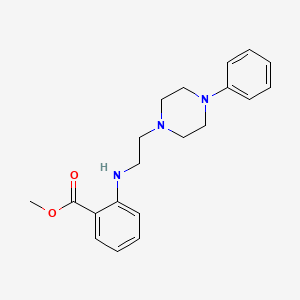
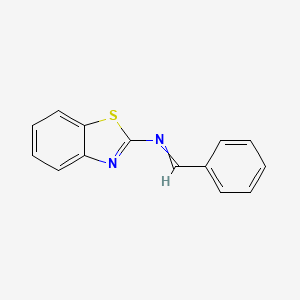
![N-[1-(3-Chloropropyl)piperidin-4-yl]-2-methoxybenzamide](/img/structure/B14470297.png)
![1-[(Methylsulfanyl)methoxy]octane](/img/structure/B14470299.png)
